molecular formula C7H5NO4 B12386662 (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid

(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid

Cat. No.: B12386662
M. Wt: 172.08 g/mol
InChI Key: GJAWHXHKYYXBSV-XOEADDDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of labeled pyridine derivatives with carbon dioxide under high pressure and temperature conditions. The reaction is catalyzed by a suitable base, such as sodium hydroxide, to facilitate the carboxylation process .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of isotopically labeled starting materials is crucial in ensuring the incorporation of the desired isotopes into the final product .

Chemical Reactions Analysis

Types of Reactions

(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the pathways of pyridine derivatives in biological systems.

    Medicine: Investigated for its potential role in neurological disorders due to its interaction with NMDA receptors.

    Industry: Utilized in the synthesis of labeled compounds for various industrial applications

Mechanism of Action

The mechanism of action of (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as NMDA receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in neurotransmission and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Pyridinedicarboxylic acid (Lutidinic acid)
  • 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
  • 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)
  • 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
  • 3,5-Pyridinedicarboxylic acid (Dinicotinic acid)

Uniqueness

(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of carbon-13 and nitrogen-15 isotopes allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds .

Properties

Molecular Formula

C7H5NO4

Molecular Weight

172.08 g/mol

IUPAC Name

(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i4+1,5+1,6+1,7+1,8+1

InChI Key

GJAWHXHKYYXBSV-XOEADDDZSA-N

Isomeric SMILES

C1=C[13C](=[13C]([15N]=C1)[13C](=O)O)[13C](=O)O

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.